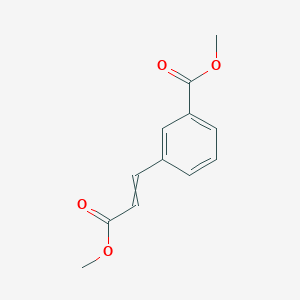
Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H12O4. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. Another method includes the reaction of 3-methoxy-3-oxoprop-1-en-1-yl chloride with methyl benzoate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The methoxy and oxopropenyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoate
- Sodium 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzene-1-sulfonate
Uniqueness
Methyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
197658-21-2 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-3-oxoprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h3-8H,1-2H3 |
InChI Key |
XPSVBFWYSAVLGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















